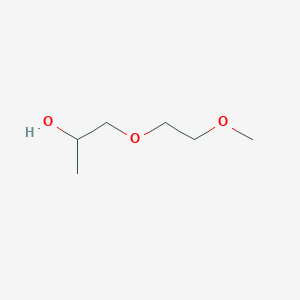
1-(2-Methoxyethoxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-Methoxyethoxy)propan-2-ol” is a chemical compound with the molecular formula C7H16O3 . It is also known by other names such as “1-(1-methyl-2-propoxyethoxy)2-propanol” and "1-(2-Methoxypropoxy)-2-propanol" . It has an aromatic smell and is hygroscopic .
Molecular Structure Analysis
The molecular weight of “this compound” is approximately 148.200 Da . The structure of this compound can be represented in 2D or 3D molecular models .Physical And Chemical Properties Analysis
“this compound” is miscible with water, ethanol, glycerin, ether, acetone, and dimethylacetamide . Its density is approximately 1.023g/mL at 25°C . It has a molecular weight of 148.200 Da .Wissenschaftliche Forschungsanwendungen
Cardioselectivity and Beta-adrenoceptor Blocking
- Research has identified the cardioselective properties of compounds similar to 1-(2-Methoxyethoxy)propan-2-ol, indicating their potential in developing beta-adrenoceptor blocking agents. This suggests that modifications in the amino group substituent can significantly influence these properties, with specific compounds showing high cardioselectivity due to their structure (Rzeszotarski et al., 1983).
Solvent and Industrial Applications
- 2-Methoxypropan-1-ol, closely related to the compound , is identified as a by-product in the manufacturing process of propylene glycol methyl ether (PGME), used in various industrial applications like paints, solvents, and cleaning formulations. Despite its potential toxic effects, its widespread industrial use underlines its importance in chemical synthesis and applications (Kilanowicz-Sapota & Klimczak, 2021).
Photophysical Properties and Applications
- Studies on the crystal structures and emission properties of BF₂ complexes similar to this compound have shown significant potential in understanding the effects of substituents on photophysical properties. These findings could be useful for designing materials with specific optical properties for applications in displays, sensors, and other optoelectronic devices (Galer et al., 2014).
Polymer Science and Material Engineering
- Research into the polymerization of methacrylates related to this compound has provided insights into the synthesis of thermally sensitive, water-soluble polymers. These materials have potential applications in biomedicine and material science, particularly in drug delivery systems and responsive materials (Han, Hagiwara, & Ishizone, 2003).
Catalysis and Organic Synthesis
- The compound and its derivatives have been explored for their roles in catalytic processes and organic synthesis, demonstrating their versatility as intermediates in producing various organic compounds. This includes the synthesis of fluorescent dihydrofuran derivatives, indicating the potential of these compounds in synthetic organic chemistry and material science (Funayama et al., 2005).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-methoxyethoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-6(7)5-9-4-3-8-2/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZQGLYEUSZXFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCCOC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorophenyl)-5-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B2881019.png)
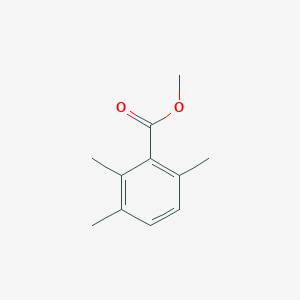
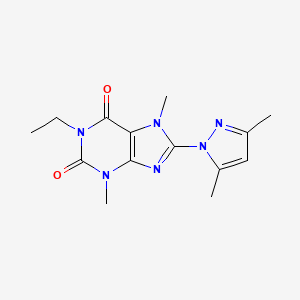

![2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;2-morpholin-4-ylethanamine](/img/no-structure.png)
![3-(3,5-Dichlorophenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B2881029.png)
![5-(4-fluorobenzyl)-N-(2-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2881030.png)
![[Cyclopentyl(phenyl)methyl]hydrazine](/img/structure/B2881033.png)
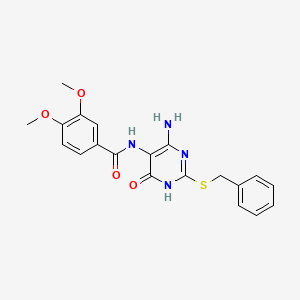
![N,N-dimethyl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-sulfonamide](/img/structure/B2881038.png)
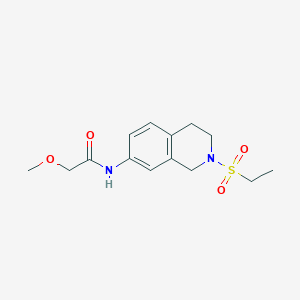
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2881040.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]benzamide](/img/structure/B2881042.png)